2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its intricate structure, which includes a benzimidazole moiety, a thiophene ring, a chloropyridine group, and a hexahydroquinoline core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Chloropyridine Group Addition: The chloropyridine group can be incorporated via nucleophilic substitution reactions using chloropyridine derivatives.
Hexahydroquinoline Core Formation: The hexahydroquinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiophene moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group in the hexahydroquinoline core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Oxidized derivatives of the benzimidazole and thiophene rings.
Reduction Products: Reduced forms of the hexahydroquinoline core.
Substitution Products: Various substituted derivatives of the chloropyridine group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzimidazole moiety is particularly significant, as benzimidazole derivatives are known for their biological activities.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its complex structure allows for interactions with various biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety may interact with DNA or proteins, while the thiophene and chloropyridine groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-1-(2-CHLORO-3-PYRIDYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: This compound itself.
This compound derivatives: Various derivatives with modifications at different positions.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups that are rarely found together in a single molecule
Properties
IUPAC Name |
2-amino-4-[4-(benzimidazol-1-ylmethyl)thiophen-2-yl]-1-(2-chloropyridin-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClN6OS/c1-29(2)11-22-26(23(37)12-29)25(18(13-31)28(32)36(22)21-8-5-9-33-27(21)30)24-10-17(15-38-24)14-35-16-34-19-6-3-4-7-20(19)35/h3-10,15-16,25H,11-12,14,32H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXRVCZVLOOZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(N=CC=C3)Cl)N)C#N)C4=CC(=CS4)CN5C=NC6=CC=CC=C65)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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